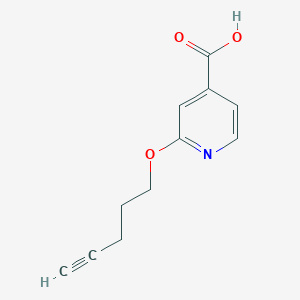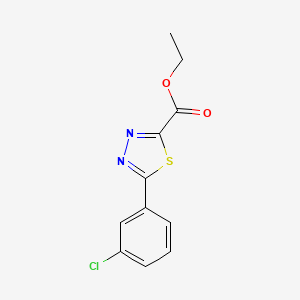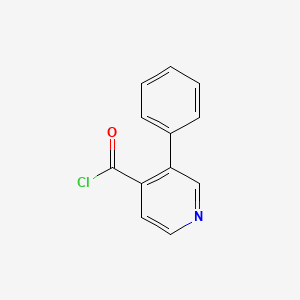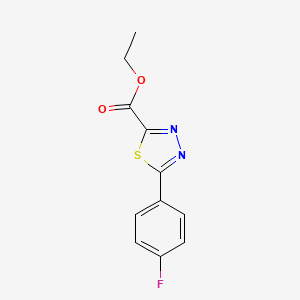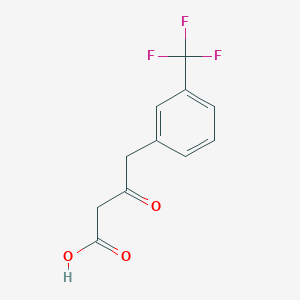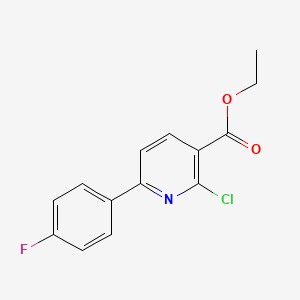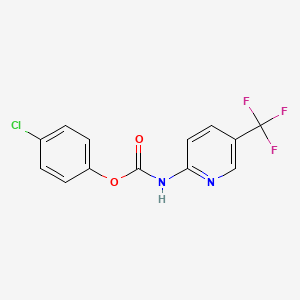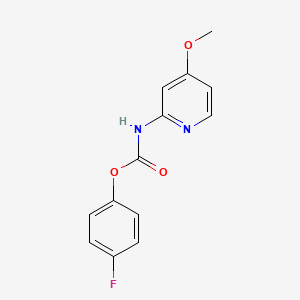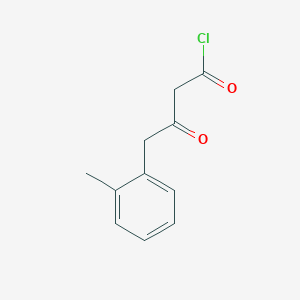
2',6'-Dichloro-4'-(difluoromethoxy)phenacyl bromide
Overview
Description
2',6'-Dichloro-4'-(difluoromethoxy)phenacyl bromide, also known as DCM-PBA, is a synthetic organic compound belonging to the class of bromides. It is a colorless solid that is soluble in organic solvents. DCM-PBA is used in various laboratory experiments and applications, due to its wide range of biochemical and physiological effects. It has been used in a variety of scientific research applications, including the synthesis of organic compounds and the study of biochemical pathways. In
Scientific Research Applications
Synthesis of Heterocyclic Compounds
2',6'-Dichloro-4'-(difluoromethoxy)phenacyl bromide has been utilized in the synthesis of various heterocyclic compounds. For instance, it has been used in the preparation of 2-(3-furyl)-1H-benzimidazoles from 2-phenacyl-1H-benzimidazoles, where C-alkylation at the active methylene group of 2-phenacyl-1H-benzimidazoles with phenacyl bromides leads to the formation of corresponding 1,4-diketones (Dzvinchuk & Lozinskii, 2007). Additionally, phenacyl bromides are used as building blocks in synthetic organic chemistry for the development of various biologically important heterocyclic compounds (Vekariya et al., 2018).
Antitumor Activity
Phenacyl bromides, including derivatives similar to this compound, have shown potential in antitumor applications. For example, certain phenacyl bromide derivatives have exhibited in vitro antitumor activity with moderate to excellent growth inhibition against a panel of sixty cancer cell lines (Bhat et al., 2009).
Conformational Studies and Photochemistry
Phenacyl benzoates, structurally related to phenacyl bromides, have been studied for their commercial importance in synthetic and photochemistry. They serve as photosensitive blocking groups due to their ease of cleavage under mild conditions (Kumar et al., 2014).
Kinetics and Mechanism Studies
The kinetics and mechanisms of reactions involving phenacyl bromides have been extensively studied. These studies provide insights into the reaction pathways and the influence of substituents on reaction rates, contributing to a deeper understanding of chemical processes at a molecular level (Lee et al., 2003).
Antimicrobial Applications
Certain phenacyl bromide derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown effectiveness against various bacterial and fungal strains, indicating their potential in the development of new antimicrobial agents (Hussein et al., 2011).
Crystallography and Molecular Structure
The crystal and molecular structures of compounds related to phenacyl bromides, such as N-phenacyl-4-cyanopyridinium bromide, have been determined, providing valuable information on their molecular conformations and intermolecular interactions (Szwajca et al., 2004).
properties
IUPAC Name |
2-bromo-1-[2,6-dichloro-4-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2F2O2/c10-3-7(15)8-5(11)1-4(2-6(8)12)16-9(13)14/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAPTTABLLBTGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)CBr)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183128 | |
| Record name | Ethanone, 2-bromo-1-[2,6-dichloro-4-(difluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1804516-87-7 | |
| Record name | Ethanone, 2-bromo-1-[2,6-dichloro-4-(difluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1804516-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-bromo-1-[2,6-dichloro-4-(difluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1410963.png)
